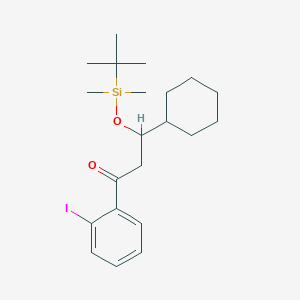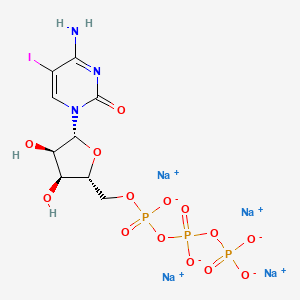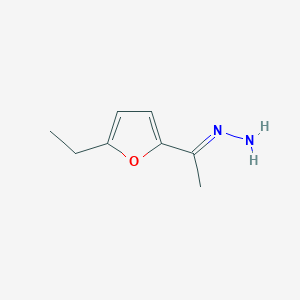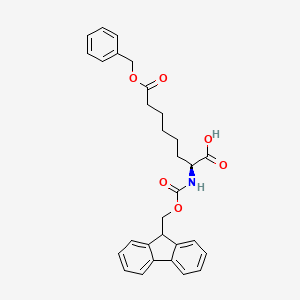
2-(Adamantan-1-yl)-5-methyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Adamantan-1-yl)-5-methyloxazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and lipophilicity to its derivatives. The incorporation of an adamantyl group into the oxazole ring enhances the compound’s chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-5-methyloxazole typically involves the reaction of adamantane derivatives with suitable oxazole precursors. One common method includes the reaction of 1-adamantylamine with 2-bromo-5-methyloxazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Adamantan-1-yl)-5-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent like ethanol.
Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like amines or thiols into the oxazole ring.
Aplicaciones Científicas De Investigación
2-(Adamantan-1-yl)-5-methyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: The compound’s stability and lipophilicity make it useful in studying membrane interactions and as a probe in biological assays.
Medicine: Derivatives of this compound have shown potential as antiviral and anticancer agents due to their ability to interact with specific molecular targets.
Industry: The compound is used in the development of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 2-(Adamantan-1-yl)-5-methyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Adamantan-1-yl)oxirane: Another adamantane derivative with a three-membered oxirane ring.
2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles: Compounds with similar structural features but different heterocyclic rings.
2-(Adamantan-1-yl)-5-aryltetrazoles: Compounds with a tetrazole ring instead of an oxazole ring.
Uniqueness
2-(Adamantan-1-yl)-5-methyloxazole is unique due to the presence of both the adamantyl group and the oxazole ring, which confer distinct chemical and biological properties. The combination of these structural features enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C14H19NO/c1-9-8-15-13(16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 |
Clave InChI |
HLLIDGHNCQMXMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(O1)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Aminomethyl)-4-bromobenzo[d]oxazole](/img/structure/B12854802.png)
![tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12854809.png)

![2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854824.png)

![1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12854828.png)

![2-(2,4-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12854831.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B12854835.png)


![5-Chloro-2-[chloro(difluoro)methyl]pyridine](/img/structure/B12854855.png)
![Ethyl 2-(3-fluoro-4-((7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)phenyl)acetate](/img/structure/B12854856.png)
